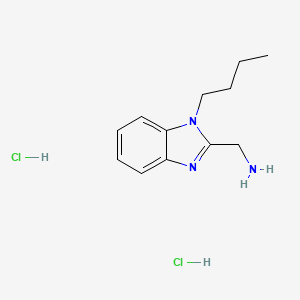

1-(1-butyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Description

1-(1-Butyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a benzimidazole-derived compound characterized by a butyl substituent at the 1-position of the benzodiazole ring and a methanamine group at the 2-position, stabilized as a dihydrochloride salt. The butyl group likely enhances lipophilicity compared to smaller substituents, influencing solubility and membrane permeability .

Properties

CAS No. |

2713159-77-2 |

|---|---|

Molecular Formula |

C12H19Cl2N3 |

Molecular Weight |

276.20 g/mol |

IUPAC Name |

(1-butylbenzimidazol-2-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C12H17N3.2ClH/c1-2-3-8-15-11-7-5-4-6-10(11)14-12(15)9-13;;/h4-7H,2-3,8-9,13H2,1H3;2*1H |

InChI Key |

LYTBTYYAYQJPMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Construction of the Benzimidazole Core

The synthesis typically begins with the formation of the 1,3-benzodiazole (benzimidazole) ring system. This is commonly achieved by cyclocondensation of o-phenylenediamine derivatives with suitable carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. The reaction conditions are optimized to favor ring closure and yield a stable benzimidazole intermediate.

Introduction of the Butyl Group

The butyl substituent at the N-1 position of the benzimidazole ring is introduced via alkylation reactions. This step involves nucleophilic substitution, where the benzimidazole nitrogen acts as a nucleophile attacking a butyl halide (e.g., butyl bromide or butyl chloride) under basic conditions, often in polar aprotic solvents such as dimethylformamide or acetonitrile to enhance nucleophilicity and reaction rate.

Attachment of the Methanamine Side Chain

The methanamine group at the 2-position of the benzimidazole ring is introduced through substitution or reductive amination reactions. One approach involves reacting 2-halobenzimidazole derivatives with formaldehyde and ammonia or primary amines under reductive conditions, using reducing agents such as sodium cyanoborohydride or sodium borohydride, to form the methanamine substituent.

Formation of the Dihydrochloride Salt

The final step is the formation of the dihydrochloride salt by treating the free base compound with hydrochloric acid in an appropriate solvent, such as ethanol or isopropanol. This step improves the compound’s water solubility and stability, which is critical for its handling and further applications.

Detailed Reaction Conditions and Parameters

| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Cyclocondensation | o-Phenylenediamine + carboxylic acid/aldehyde | Acidic medium (e.g., polyphosphoric acid) or solvent-free | 100–180 °C | 3–12 h | 70–85 | Ring closure to form benzimidazole |

| 2 | N-Alkylation | Benzimidazole + butyl halide + base (e.g., K2CO3) | DMF or ACN | 50–80 °C | 6–24 h | 65–80 | Alkylation at N-1 position |

| 3 | Reductive amination | 2-Halobenzimidazole + formaldehyde + ammonia + reducing agent | Methanol or ethanol | Room temperature to 50 °C | 4–12 h | 60–75 | Introduction of methanamine group |

| 4 | Salt formation | Free base + HCl | Ethanol or isopropanol | Room temperature | 1–3 h | >95 | Formation of dihydrochloride salt |

Analytical and Structural Confirmation

Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H and ^13C NMR confirm the chemical environment of the butyl group, benzimidazole ring protons, and methanamine moiety.

Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula C12H17N3 and the presence of dihydrochloride salt.

Infrared Spectroscopy (IR): Characteristic bands for amine groups and aromatic heterocycles.

Elemental Analysis: Confirms the presence of chlorine consistent with the dihydrochloride salt.

Melting Point Determination: Provides purity and identity confirmation.

Industrial Scale Considerations

For large-scale synthesis, continuous flow reactors and automated systems are employed to optimize reaction time, improve yield, and ensure reproducibility. Parameters such as reagent concentration, temperature control, and solvent recycling are critically managed to reduce costs and environmental impact.

Reaction Mechanism Insights

The cyclocondensation involves nucleophilic attack of amine groups on carbonyl carbons, followed by dehydration to form the heterocyclic ring.

Alkylation proceeds via nucleophilic substitution (S_N2 mechanism) at the benzimidazole nitrogen.

Reductive amination involves formation of an imine intermediate between the aldehyde and amine, which is subsequently reduced to the amine.

Salt formation is a straightforward acid-base reaction yielding the stable dihydrochloride salt.

Summary Table of Preparation Methods

| Preparation Stage | Key Reaction | Typical Reagents | Critical Conditions | Outcome |

|---|---|---|---|---|

| Benzimidazole ring formation | Cyclocondensation | o-Phenylenediamine, aldehyde/carboxylic acid | Acidic, 100–180 °C | Benzimidazole core |

| N-Butyl substitution | Alkylation | Butyl halide, base | 50–80 °C, aprotic solvent | N-1 butylated benzimidazole |

| Methanamine introduction | Reductive amination | Formaldehyde, ammonia, reducing agent | Room temp to 50 °C | 2-methanamine substitution |

| Salt formation | Acid-base reaction | HCl | Room temp, alcoholic solvent | Dihydrochloride salt |

Chemical Reactions Analysis

1-(1-butyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-butyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-butyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Alkyl Chains (Butyl vs.

- Electron-Donating Groups (Methoxy): Methoxy-substituted derivatives (e.g., ) exhibit improved solubility in polar solvents due to the oxygen atom’s polarity, which may enhance bioavailability .

- Electron-Withdrawing Groups (Fluoro): Fluorine at the 4-position () introduces metabolic stability by resisting oxidative degradation, a common strategy in drug design .

Structural and Crystallographic Insights

Crystallographic data for benzimidazole derivatives are often resolved using programs like SHELXL ().

Q & A

What are the recommended safety protocols for handling 1-(1-butyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride in laboratory settings?

Basic Question

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation exposure. Ensure local exhaust systems are functional .

- Storage : Store in sealed glass containers at 2–8°C, away from ignition sources (e.g., heat, open flames) .

- Spill Management : Isolate the area, collect spills using non-reactive materials (e.g., silica gel), and dispose of as hazardous waste .

Data Gaps : Note that acute toxicity and carcinogenicity data are unavailable; assume worst-case scenarios and adhere to ALARA principles .

How can computational methods enhance the synthesis optimization of 1-(1-butyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride?

Advanced Question

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediate formation and transition states, reducing trial-and-error experimentation .

- Condition Screening : Apply machine learning to analyze variables (temperature, solvent polarity) from analogous reactions (e.g., imidazole derivatives) to predict optimal yields .

- Example Workflow :

- Simulate nucleophilic substitution at the benzodiazole moiety.

- Validate computational predictions with small-scale reactions (e.g., 0.1 mmol).

- Iterate based on experimental feedback .

How should researchers resolve contradictions in reported stability data for benzodiazole derivatives like this compound?

Advanced Question

Methodological Answer:

- Controlled Stability Testing :

- Reactivity Profiling : Screen against common oxidizers (e.g., H₂O₂) and reductants (e.g., NaBH₄) to assess incompatibilities .

- Data Reconciliation : Cross-reference findings with structurally similar compounds (e.g., [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl) while noting substituent effects .

What analytical techniques are critical for characterizing this compound’s purity and structure?

Basic Question

Methodological Answer:

- Structural Confirmation :

- NMR : Use ¹H/¹³C NMR to verify benzodiazole ring substitution and butyl chain integration (δ 1.2–1.6 ppm for CH₂ groups) .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching Cl⁻ content .

- Purity Assessment :

How can researchers design toxicity studies for this compound given limited ecotoxicological data?

Advanced Question

Methodological Answer:

- Tiered Testing Strategy :

- Data Extrapolation : Compare toxicity profiles with structurally related ammonium salts (e.g., benzydamine HCl) to infer hazards .

What synthetic strategies are recommended for scaling up production while maintaining yield?

Advanced Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.